2-methyl-5-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
Overview
Description
2-methyl-5-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C10H9ClN2O2S and its molecular weight is 256.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- The compound has been used as a starting material or intermediate in the synthesis of new heterocycles, demonstrating antimicrobial activities. For example, El‐Emary, Al-muaikel, and Moustafa (2002) detailed the synthesis of new heterocycles based on pyrazole derivatives, showing potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Catalysis and Reaction Mechanisms
- Moosavi-Zare et al. (2013) explored the use of a novel ionic liquid for the tandem Knoevenagel–Michael reaction, demonstrating the compound's utility in promoting efficient and mild reaction conditions for synthesizing biologically relevant structures (Moosavi‐Zare et al., 2013).
Material Science and Molecular Structures
- The compound's derivatives have been investigated for their molecular structures and conformational differences, providing insights into their potential applications in material science and as antileishmania agents. Borges et al. (2014) highlighted the structural differences between molecules used in antileishmania studies (Borges et al., 2014).
Synthetic Pathways and Derivatives
- A variety of synthetic pathways involving 2-methyl-5-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride or its related structures have been developed to create diverse pyrazole-based sulfonyl chlorides and sulfonamide derivatives. These compounds exhibit a range of biological activities and offer new approaches to synthesizing complex molecular architectures. Sokolyuk et al. (2015) provided a method for the effective multi-gram synthesis of diverse pyrazole-containing sulfonyl chlorides (Sokolyuk et al., 2015).
Antimicrobial and Antioxidant Properties
- Research has also focused on evaluating the antimicrobial and antioxidant properties of novel sulfonamide derivatives synthesized from pyrazole compounds. Badgujar, More, and Meshram (2018) reported on the synthesis and evaluation of new sulfonamides for their in vitro antimicrobial activities, demonstrating the potential of these derivatives in medical and pharmaceutical applications (Badgujar, More, & Meshram, 2018).
Properties
IUPAC Name |
2-methyl-5-pyrazol-1-ylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-8-3-4-9(13-6-2-5-12-13)7-10(8)16(11,14)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDPIPJSPHXLRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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